![molecular formula C17H11ClN2O4 B4542656 5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B4542656.png)
5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-phenyl-2,4-imidazolidinedione
Description
Synthesis Analysis
The synthesis of compounds related to 5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-phenyl-2,4-imidazolidinedione involves strategic reactions of chloral with substituted anilines leading to the formation of trichloroethylidene anilines. These intermediates undergo further reactions to yield a series of substituted compounds, showcasing the diverse synthetic routes that can be explored for such molecules (Issac & Tierney, 1996). Moreover, practical synthesis approaches have been developed for related molecules like 5,5′-Methylene-bis(benzotriazole), demonstrating the feasibility of synthesizing complex structures through green chemistry approaches (Gu et al., 2009).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively analyzed using high-resolution magnetic resonance spectroscopy and ab initio calculations, providing insights into the conformation and reactivity of these molecules. Such studies are crucial for understanding the structural basis of the chemical behavior of this compound and related compounds (Issac & Tierney, 1996).
Chemical Reactions and Properties
Chemical reactions involving compounds with a similar structural framework to this compound have been studied, highlighting the versatile reactivity of these molecules in forming a wide range of heterocyclic compounds and dyes. These studies underscore the potential for novel transformations and applications in synthesis and material science (Gomaa & Ali, 2020).
Physical Properties Analysis
The physical properties of compounds like this compound, including their photophysical aspects, have been explored, providing valuable information for the development of fluorescent systems and other applications requiring specific physical characteristics (Ibrahim, 2011).
Chemical Properties Analysis
The chemical properties of related molecules, particularly their potential as bioactive compounds, have been reviewed, highlighting the diverse biological activities that these structures can exhibit. Such analyses are crucial for understanding the applications of this compound in medicinal chemistry and drug design (Sudani & Desai, 2015).
properties
IUPAC Name |
(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-phenylimidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O4/c18-12-8-15-14(23-9-24-15)7-10(12)6-13-16(21)20(17(22)19-13)11-4-2-1-3-5-11/h1-8H,9H2,(H,19,22)/b13-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNNYJZOAHHGEC-AWNIVKPZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)N(C(=O)N3)C4=CC=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C/3\C(=O)N(C(=O)N3)C4=CC=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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